![molecular formula C9H6N2O4 B082490 6-nitro-1H-indole-2-carboxylic Acid CAS No. 10242-00-9](/img/structure/B82490.png)
6-nitro-1H-indole-2-carboxylic Acid
Overview
Description
6-nitro-1H-indole-2-carboxylic Acid, also known as 7-Nitro-1H-indole-2-carboxylic acid or NSC 69877, is a chemical compound with the empirical formula C9H6N2O4 . It has a molecular weight of 206.15 . It is often used in laboratory settings .
Synthesis Analysis
The synthesis of indole derivatives, including 6-nitro-1H-indole-2-carboxylic Acid, has been a subject of research for many years . The Fischer indole synthesis method is one of the commonly used methods for the synthesis of indole derivatives .Molecular Structure Analysis
The molecular structure of 6-nitro-1H-indole-2-carboxylic Acid consists of a nitro group attached to the indole ring and a carboxylic acid group .Chemical Reactions Analysis
Indole derivatives, including 6-nitro-1H-indole-2-carboxylic Acid, are known to undergo various chemical reactions . These reactions are often used to modify the structure of the compound for various applications .Physical And Chemical Properties Analysis
6-nitro-1H-indole-2-carboxylic Acid is a powder that is soluble in DMSO . It is stored at room temperature .Scientific Research Applications
Synthesis of Indole Derivatives
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
HIV-1 Integrase Strand Transfer Inhibitors
Indole-2-carboxylic acid was found to inhibit the strand transfer of integrase, an important role in the life cycle of HIV-1 . A series of indole-2-carboxylic acid derivatives were designed and synthesized, and one of them was proved to markedly inhibit the effect of integrase .
Preparation of D-glutamic Acid-based Inhibitors
6-nitro-1H-indole-2-carboxylic Acid can be used as a reactant for the preparation of D-glutamic acid-based inhibitors of E. coli MurD ligase .
Interleukin-2 Inducible T Cell Kinase Inhibitors
This compound can also be used for the preparation of indolylindazoles and indolylpyrazolopyridines as interleukin-2 inducible T cell kinase inhibitors .
Inhibitors of Gli1-mediated Transcription
It can be used for the preparation of amide conjugates with ketoprofen, as inhibitors of Gli1-mediated transcription in the Hedgehog pathway .
Tryptophan Dioxygenase Inhibitors
6-nitro-1H-indole-2-carboxylic Acid can be used for the preparation of tryptophan dioxygenase inhibitors .
Inhibitors of Hepatitis C Virus NS5B Polymerase
This compound can be used for the preparation of inhibitors of hepatitis C virus NS5B polymerase .
CB2 Cannabinoid Receptor Ligands
It can also be used for the preparation of CB2 cannabinoid receptor ligands .
Safety and Hazards
Future Directions
Research on indole derivatives, including 6-nitro-1H-indole-2-carboxylic Acid, is ongoing. These compounds have shown potential in the treatment of various diseases, including cancer and microbial infections . Future research will likely focus on improving the synthesis methods and understanding the mechanism of action of these compounds .
Mechanism of Action
Target of Action
Indole derivatives, which include 6-nitro-1h-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the diverse biological and clinical applications of indole derivatives .
Result of Action
Indole derivatives, including 6-nitro-1h-indole-2-carboxylic acid, are known to have diverse biological activities . These activities suggest that the compound could have a range of molecular and cellular effects, depending on the specific biological activity being expressed.
properties
IUPAC Name |
6-nitro-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-9(13)8-3-5-1-2-6(11(14)15)4-7(5)10-8/h1-4,10H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXJNWVLWQQNDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405806 | |
Record name | 6-nitro-1H-indole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-nitro-1H-indole-2-carboxylic Acid | |
CAS RN |
10242-00-9 | |
Record name | 6-nitro-1H-indole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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